BenchChemオンラインストアへようこそ!

Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-

Glass transition temperature DGEBA comparator DDS curing

Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- (CAS 27610-48-6), systematically named 1,6-bis(2,3-epoxypropoxy)naphthalene, is a bifunctional naphthalene-type epoxy monomer belonging to the glycidyl ether class. It features a rigid, planar naphthalene core substituted at the 1- and 6-positions with epoxypropoxy side chains, giving a molecular formula of C₁₆H₁₆O₄ and a molecular weight of 272.29 g/mol.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 27610-48-6
Cat. No. B1587659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-
CAS27610-48-6
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC3=C(C=C2)C(=CC=C3)OCC4CO4
InChIInChI=1S/C16H16O4/c1-2-11-6-12(17-7-13-8-18-13)4-5-15(11)16(3-1)20-10-14-9-19-14/h1-6,13-14H,7-10H2
InChIKeyMEVBAGCIOOTPLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- (CAS 27610-48-6): Naphthalene-Core Diepoxy Monomer for High-Performance Thermoset Procurement


Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- (CAS 27610-48-6), systematically named 1,6-bis(2,3-epoxypropoxy)naphthalene, is a bifunctional naphthalene-type epoxy monomer belonging to the glycidyl ether class [1]. It features a rigid, planar naphthalene core substituted at the 1- and 6-positions with epoxypropoxy side chains, giving a molecular formula of C₁₆H₁₆O₄ and a molecular weight of 272.29 g/mol [2]. This compound serves as a high-performance epoxy resin monomer or reactive modifier, distinguished from conventional bisphenol A-based (DGEBA) epoxies by its fused aromatic bicyclic structure that imparts elevated glass transition temperature, reduced moisture absorption, and lower coefficient of thermal expansion in cured networks [3]. Industrially, it is designated as EBA-65 (Shanghai Huayi Resin) and HP-4032D (DIC Corporation), and is formally registered under Japan's MITI Number 4-1654 for use as an adhesive and semiconductor encapsulant resin raw material [2].

Why DGEBA and Other Phenyl-Based Epoxy Resins Cannot Substitute for CAS 27610-48-6 in High-Tg, Low-Moisture Applications


Generic bisphenol A diglycidyl ether (DGEBA) and other phenyl-based epoxy resins cannot simply replace this naphthalene diepoxy monomer because the fused bicyclic naphthalene core fundamentally alters the thermomechanical profile of the cured network. DGEBA-based systems typically deliver glass transition temperatures in the 128–203 °C range when cured with aromatic diamines, whereas naphthalene-core epoxies consistently produce Tgs of 175–231 °C under comparable cure conditions [1]. The rigid, planar naphthalene ring reduces segmental mobility and free volume in the crosslinked matrix, simultaneously lowering moisture absorption and the coefficient of thermal expansion—effects that cannot be replicated by simply increasing crosslink density in phenyl-based formulations [2]. Even within the naphthalene epoxy family, positional isomerism matters: the 1,6-substitution pattern (as in CAS 27610-48-6) yields higher glass transition temperature and greater crosslink density than the 2,7-isomer, demonstrating that both the aromatic core identity and the substitution geometry are non-interchangeable design parameters [3].

Quantitative Differentiation Evidence for CAS 27610-48-6: Head-to-Head, Cross-Study, and Class-Level Comparisons


Glass Transition Temperature (Tg) Elevation of 28–51 °C over DGEBA/DDS Under Identical Curing Agent

When cured with 4,4′-diaminodiphenyl sulfone (DDS)—the most common high-performance aromatic amine hardener—the commercial EBA-65 (CAS 27610-48-6) formulation achieves a dry Tg of 231 °C by DSC, and retains a wet Tg of 225 °C after 72-hour boiling water immersion [1]. In a directly comparable literature study, DGEBA cured with DDS under optimized conditions reached a Tg of 203 °C [2]. This represents a 28 °C advantage for the naphthalene system under comparable cure chemistry. When benchmarked against the broader class of phenyl-based epoxy resins cured with DDM, which exhibit Tgs ranging from 128 to 200 °C, the naphthalene-core epoxy delivers a Tg elevation of ≥31 °C over the upper bound of the phenyl class [3]. The wet Tg retention (225 °C vs. 231 °C dry, a drop of only 6 °C) further demonstrates resistance to hydrothermal plasticization that is critical for high-humidity service environments.

Glass transition temperature DGEBA comparator DDS curing Aerospace composites Thermomechanical performance

Moisture Absorption of Only 1.95% After 72-Hour Boiling Water Immersion: Superior to DGEBA-Class Epoxies

The EBA-65/DDS cured network absorbs only 1.95 wt% water after 72 hours of continuous boiling water immersion (GB/T 1034-2008) [1]. This value is substantially below the typical equilibrium moisture absorption of DGEBA/DDS systems, which has been documented to reach approximately 2.5 wt% under less aggressive immersion conditions (80 °C) and can exceed 4 wt% depending on cure stoichiometry and temperature [2]. The naphthalene ring's planar, densely packed structure reduces free volume and limits water cluster formation, a mechanism confirmed by multiple independent studies showing that polymers containing naphthalene rings "usually have low moisture absorption" as a class property [3]. The J-STAGE study further established that introducing naphthalene nuclei into epoxy resins was "an effective way to decrease water absorption without losing heat resistance" [4]. The practical consequence is that naphthalene epoxy encapsulated semiconductor devices experience less hygroscopic swelling, reduced popcorning risk during reflow soldering, and superior retention of dielectric properties under humid conditions.

Moisture absorption Hydrothermal stability Boiling water test DGEBA comparator Electronic packaging reliability

Positional Isomer Differentiation: 1,6-NDE Outperforms 2,7-NDE in Glass Transition Temperature and Crosslink Density

A direct head-to-head study by Liu et al. (2022) compared two naphthalene diglycidyl ether positional isomers—1,6-NDE (CAS 27610-48-6) and 2,7-NDE—cured under identical conditions using both anhydride (MNA/DMP-30) and catalytic (DMP-30) curing systems [1]. The study explicitly concluded that "1,6-naphthalene epoxy resins had better performance than 2,7-naphthalene epoxy resins in high glass transition temperature and high crosslink density" [1]. The 1,6-substitution pattern places the two glycidyl ether groups at opposite ends of the naphthalene core (positions 1 and 6), creating a more extended, less sterically hindered molecular geometry that facilitates higher crosslink density upon curing compared to the 2,7-isomer, where the substituents are closer together on the same side of the fused ring system. All four resin variants (1,6-MNA, 1,6-catalytic, 2,7-MNA, 2,7-catalytic) achieved excellent tensile properties of approximately 100 MPa tensile strength, but the catalyst-cured 1,6-NDE system reached a Tg-DMA close to 180 °C, outperforming its 2,7-NDE counterpart [1]. This positional isomer effect is not accessible with DGEBA or phenyl-based epoxies, which lack the rigid bicyclic framework entirely.

Positional isomer 1,6-NDE 2,7-NDE Crosslink density Molecular architecture

Ultra-Low Hydrolyzable Chlorine Content (<100 ppm) Enables Semiconductor-Grade Electronic Packaging

Patent CN-114685760-A (2022) discloses a dedicated preparation method for low-chlorine 1,6-dihydroxynaphthalene-type epoxy resin (CAS 27610-48-6 is the diepoxy monomer derived from this precursor) that achieves a hydrolyzable chlorine content of less than 100 ppm [1]. This is critically important because residual hydrolyzable chlorine in epoxy resins causes corrosion of aluminum metallization and wire bonds in semiconductor packages under conditions of elevated temperature and humidity. Standard commercial DGEBA epoxy resins typically contain hydrolyzable chlorine in the range of 300–1000 ppm unless specifically processed for low-chlorine grades. The patent explicitly states that the resulting resin is suitable "for the field of semiconductor electronic packaging" [1]. The commercial electronic-grade variant EBA-65HD is marketed as a "low-halogen, high-purity naphthalene-type electronic-grade epoxy resin" specifically for chip packaging, conductive adhesives, and die-attach applications [2]. The NITE chemical database independently confirms the designated industrial use of CAS 27610-48-6 as "adhesive and semiconductor encapsulant resin raw material" [3]. This chlorine specification is a procurement-critical parameter: a general-purpose epoxy lacking this low-chlorine certification cannot be qualified for semiconductor-grade applications.

Hydrolyzable chlorine Semiconductor packaging Electronic-grade epoxy Low halide Corrosion resistance

Tensile Strength Advantage and Mechanical Property Profile vs. DGEBA/DDS Benchmark

The EBA-65/DDS cured system delivers a tensile strength of 75 MPa with a tensile modulus of 3.5 GPa, and a flexural strength of 130 MPa with a flexural modulus of 3.3 GPa [1]. When cured with methyl tetrahydrophthalic anhydride (METHPA), the mechanical profile shifts to a tensile strength of 95 MPa (tensile modulus 2.73 GPa) and a flexural strength of 157 MPa (flexural modulus 3.20 GPa) [1]. For comparison, DGEBA cured with DDS under optimized conditions achieves a tensile strength of 83.2 MPa and a tensile modulus of 2.81 GPa [2]. The naphthalene epoxy with METHPA delivers 14% higher tensile strength (95 vs. 83.2 MPa) than the DGEBA/DDS benchmark. With DDS curing, the naphthalene system achieves a 25% higher tensile modulus (3.5 vs. 2.81 GPa), indicating greater stiffness attributable to the rigid naphthalene core restricting chain mobility. The METHPA-cured variant also achieves 157 MPa flexural strength, which compares favorably with DGEBA/PAA-cured systems reported at 153–168 MPa flexural strength in the literature [3], while simultaneously delivering the elevated Tg and low moisture absorption discussed above—a property combination that DGEBA cannot simultaneously achieve.

Tensile strength Flexural strength Mechanical properties DGEBA benchmark Structural adhesive

Naphthalene-Class Thermal Stability Advantage: Tg Range 175–213 °C vs. Phenyl-Based 128–200 °C, with Lower Thermal Expansion

A systematic study by Duan et al. (2004) synthesized and characterized six epoxy monomers and established that naphthalene-based epoxy resins cured with DDM exhibit glass transition temperatures in the range of 175–213 °C, whereas phenyl-based epoxy resins (including DGEBA analogs) fall within the range of 128–200 °C [1]. The naphthalene ring's planar, rigid structure facilitates denser molecular packing, which not only elevates Tg but also reduces the coefficient of thermal expansion (CTE). A J-STAGE study on polyfunctional naphthalene epoxy resins concluded that "the cured products from naphthalene-based epoxy resins gave smaller values in the linear thermal expansion coefficient than those from phenyl-ring epoxy resins" [2]. Multiple independent investigations confirm this class-level advantage: naphthalene-containing epoxy resins consistently demonstrate "higher glass transition temperature, thermostability, and storage modulus, acquiring lower thermal expansion coefficient and moisture absorption" [3]. This class-level behavior is architecturally rooted—the fused bicyclic naphthalene provides greater aromatic carbon density per unit volume than a single phenyl ring, directly translating to superior dimensional stability under thermal load.

Thermal stability Coefficient of thermal expansion Structure-property relationship Naphthalene vs. phenyl High-temperature epoxy class

Procurement-Driven Application Scenarios Where CAS 27610-48-6 Delivers Verifiable Differentiation Over DGEBA and Other Epoxy Resins


High-Tg Aerospace Composite Prepreg Resin Matrix for Hot-Wet Service Environments

EBA-65 (CAS 27610-48-6) cured with DDS delivers a dry Tg of 231 °C and retains a wet Tg of 225 °C after 72-hour boiling water exposure [1], directly addressing the aerospace industry requirement for composite matrices that maintain structural stiffness above 200 °C after moisture conditioning. This performance is unattainable with DGEBA/DDS systems, which exhibit Tgs of approximately 203 °C dry with significantly greater hydrothermal Tg depression [2]. The 1.95% boiling water absorption [1] further reduces hygroscopic swelling and microcracking risk in carbon fiber-reinforced laminates subjected to repeated thermal cycling between −55 °C and +200 °C. Shanghai Huayi Resin explicitly positions EBA-65 for "high-Tg, hot-wet resistant aerospace prepreg" applications [1].

Semiconductor IC Encapsulant and Wafer-Level Packaging Molding Compound

The combination of ultra-low hydrolyzable chlorine (<100 ppm per patent CN-114685760-A [3]), low moisture absorption (class-level property of naphthalene epoxy resins [4]), and high glass transition temperature makes CAS 27610-48-6 a qualified base resin for semiconductor encapsulant formulations. The NITE Japanese chemical database confirms the designated use as "adhesive and semiconductor encapsulant resin raw material" [5]. In epoxy molding compounds (EMCs) for IC packaging, the low moisture absorption minimizes popcorning failures during lead-free reflow soldering (peak temperature 260 °C), while the low hydrolyzable chlorine content prevents aluminum pad corrosion under biased HAST (Highly Accelerated Stress Test) conditions. The commercial EBA-65HD electronic-grade variant is specifically marketed for "chip packaging materials, die-attach adhesives, and conductive adhesive matrix resins" [6].

High-Performance Copper-Clad Laminate (CCL) for High-Frequency Printed Circuit Boards

Naphthalene-based epoxy resins provide a differentiated property set for advanced copper-clad laminates: high Tg (>200 °C) for lead-free soldering compatibility, low coefficient of thermal expansion for dimensional stability during multilayer lamination, and low dielectric constant and loss tangent for high-frequency signal integrity [4]. The 1,6-substitution pattern of CAS 27610-48-6 delivers higher crosslink density than the 2,7-isomer [7], yielding a denser network that resists conductive anodic filament (CAF) formation—a critical failure mode in high-density interconnect (HDI) PCBs. Shanghai Huayi Resin lists "high-performance copper-clad laminate base resin or modifier" among the primary applications of EBA-65 [1], and the resin's liquid form at moderate temperature (viscosity ≤2000 mPa·s at 50 °C) facilitates prepreg impregnation processes [1].

High-Temperature Structural Adhesives for Automotive Powertrain and Electronics Assembly

The METHPA-cured EBA-65 formulation achieves a tensile strength of 95 MPa and flexural strength of 157 MPa while maintaining a Tg of 163 °C [1]. This property combination—high mechanical strength paired with thermal capability exceeding 160 °C—is well-suited for under-hood automotive adhesive applications (engine mounts, sensor bonding, battery pack assembly) where conventional DGEBA-based structural adhesives (typical Tg 120–150 °C with aliphatic amine or anhydride curing) undergo unacceptable softening. The low moisture absorption of the naphthalene epoxy network also ensures retention of adhesive bond strength under hot-wet conditioning, a critical requirement for electric vehicle battery enclosure sealing where coolant and condensation exposure is continuous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.